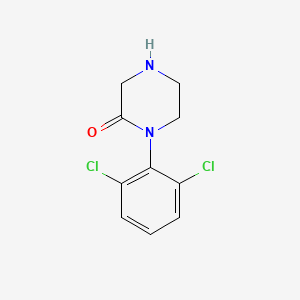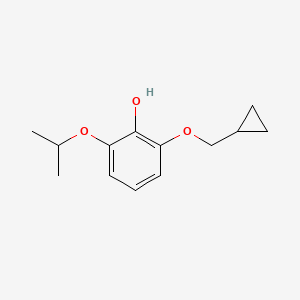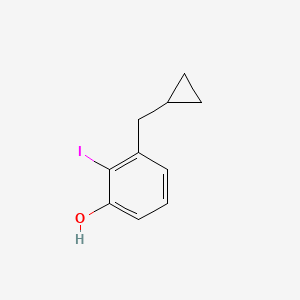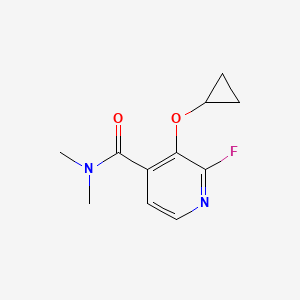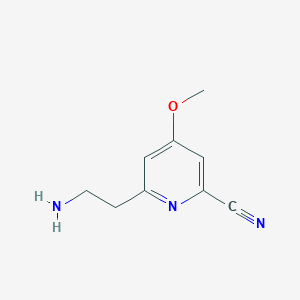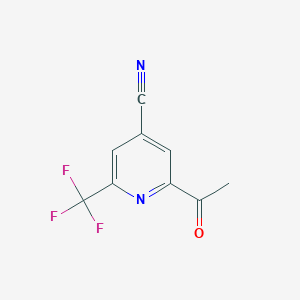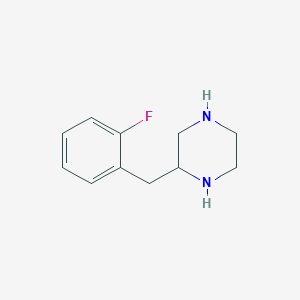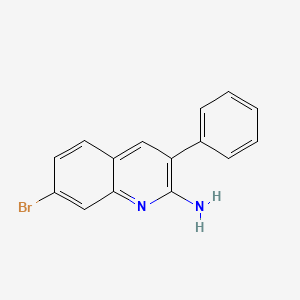
2-Amino-7-bromo-3-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-7-bromo-3-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H11BrN2. It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal and industrial chemistry . The presence of both amino and bromo substituents on the quinoline ring enhances its chemical reactivity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromo-3-phenylquinoline typically involves the bromination of 3-phenylquinoline followed by the introduction of an amino group. One common method is the electrophilic aromatic substitution reaction where bromine is introduced at the 7th position of 3-phenylquinoline. This is followed by a nucleophilic substitution reaction to introduce the amino group at the 2nd position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination reactions. These processes are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure efficient production .
化学反応の分析
Types of Reactions
2-Amino-7-bromo-3-phenylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 2-amino-3-phenylquinoline.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: 2-Amino-3-phenylquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-7-bromo-3-phenylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential as an anticancer agent and in the development of other therapeutic drugs.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
作用機序
The mechanism of action of 2-Amino-7-bromo-3-phenylquinoline involves its interaction with various molecular targets. In medicinal applications, it is believed to interact with DNA and proteins, disrupting their normal function and leading to cell death in cancer cells. The amino and bromo substituents enhance its binding affinity to these targets, making it a potent compound for therapeutic applications .
類似化合物との比較
Similar Compounds
2-Amino-3-phenylquinoline: Lacks the bromo substituent, making it less reactive in certain chemical reactions.
7-Bromo-3-phenylquinoline: Lacks the amino group, reducing its potential for biological applications.
2-Aminoquinoline: Lacks both the phenyl and bromo substituents, making it less versatile.
Uniqueness
2-Amino-7-bromo-3-phenylquinoline is unique due to the presence of both amino and bromo groups, which enhance its chemical reactivity and potential for various applications. The combination of these substituents makes it a valuable compound in both research and industrial settings .
特性
分子式 |
C15H11BrN2 |
|---|---|
分子量 |
299.16 g/mol |
IUPAC名 |
7-bromo-3-phenylquinolin-2-amine |
InChI |
InChI=1S/C15H11BrN2/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H,(H2,17,18) |
InChIキー |
UXVSPGGOKLWPII-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14846905.png)
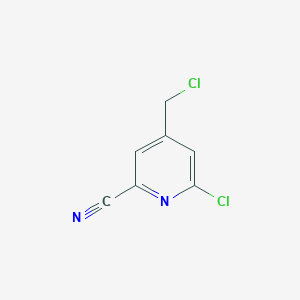
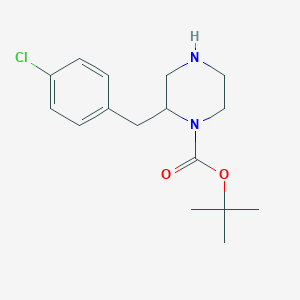
![[4-benzyl-3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-1,2,4-triazol-1-yl]phosphonic acid](/img/structure/B14846929.png)
